5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a synthetic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines. The compound’s molecular formula is C5H4ClN5, and it has a molecular weight of 169.57 g/mol .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinase 2 (cdk2) and have shown remarkable anti-epileptic activities .
Mode of Action
Related compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation . This inhibition can lead to alterations in cell cycle progression and induce apoptosis within cells .
Biochemical Pathways
Related compounds have been found to suppress the erk signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Result of Action
Related compounds have been found to inhibit the growth of various cancer cell lines and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1,2,4-triazole with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols
Solvents: DMF, dichloromethane
Catalysts: Potassium carbonate, Lewis acids
Conditions: Elevated temperatures, controlled pH
Major Products
Substituted Derivatives: Formed by nucleophilic substitution
Oxides and Amines: Formed by oxidation and reduction reactions
Scientific Research Applications
5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing anticancer, antiviral, and antibacterial agents.
Agriculture: Employed in the development of herbicides and fungicides.
Biological Studies: Investigated for its interactions with various biological targets and pathways.
Material Science:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
[1,2,4]Triazolo[1,5-c]pyrimidine: Shares a similar core structure but differs in the position of nitrogen atoms.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone: A more complex structure with additional fused rings.
Uniqueness
5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can be further modified to enhance its biological activity and selectivity . This makes it a valuable scaffold for the development of new therapeutic agents and agrochemicals.
Properties
IUPAC Name |
5-chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-3-1-4(7)11-5(10-3)8-2-9-11/h1-2H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTUNHJJOPOZEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)N=C1Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5899-92-3 |
Source
|
Record name | 5-chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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